1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one

Description

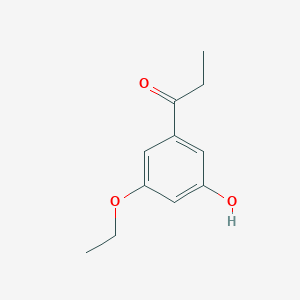

1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one is a substituted propan-1-one derivative featuring a phenyl ring with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups at the 3- and 5-positions, respectively. This compound belongs to the broader class of aryl ketones, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural tunability.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(3-ethoxy-5-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O3/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7,12H,3-4H2,1-2H3 |

InChI Key |

QSJHALPZHZXBJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)OCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyphenol with propanone under specific reaction conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, pressure, and the use of solvents to enhance yield and purity .

Chemical Reactions Analysis

1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3-ethoxy-5-hydroxyphenyl)propan-1-ol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The propanone moiety may also play a role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The following analysis compares 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one with structurally analogous propan-1-one derivatives, focusing on substituent effects, synthesis routes, physicochemical properties, and applications.

Structural Comparison

Key Observations :

- Substituent Position : Meta-substituted compounds (e.g., 3-ethoxy, 3-chloro) often exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-methoxy) due to resonance and steric differences .

Physicochemical Properties

- Solubility: Hydroxyl and ethoxy groups increase water solubility compared to non-polar analogs (e.g., 1-(3-chlorophenyl)propan-1-one) but less than fully hydroxylated derivatives .

- Stability: Electron-withdrawing groups (e.g., -NO₂ in ) reduce stability under basic conditions, whereas ethoxy and hydroxyl groups may enhance stability via intramolecular hydrogen bonding.

- Reactivity : The meta-ethoxy and para-hydroxyl arrangement may direct electrophilic substitution to specific positions, analogous to nitration patterns observed in .

Biological Activity

1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one, a phenolic compound, has garnered attention for its potential biological activities, particularly in antioxidant, antimicrobial, and anticancer applications. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

This compound is characterized by its phenolic structure, which is known to contribute to various biological activities. Its molecular formula is C12H16O3, and it features an ethoxy group and a hydroxyl group that enhance its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. Research indicates that this compound exhibits significant antioxidant properties.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of antioxidants to scavenge free radicals. The results indicate that this compound demonstrates a notable scavenging effect, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | EC50 (μg/mL) |

|---|---|---|

| This compound | 85.4 | 25 |

| Ascorbic Acid | 90.0 | 20 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values were determined using standard broth microdilution methods against several bacterial strains.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development in therapeutic applications.

Anticancer Activity

The potential anticancer effects of this compound have been investigated in several cancer cell lines.

Cell Viability Assays

In vitro studies using MTT assays revealed that the compound significantly reduces cell viability in human colorectal adenocarcinoma (Caco-2) cells.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

At higher concentrations (50 μM), the compound induced apoptosis, indicating its potential as an anticancer agent.

Case Studies

A recent study highlighted the efficacy of phenolic compounds, including derivatives of this compound, in reducing inflammation and oxidative stress markers in animal models. The study reported a significant decrease in malondialdehyde levels and an increase in glutathione levels after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.